methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2. It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms on the phenyl ring and an amino group attached to the alpha carbon. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, methyl 2-amino-2-(2,4-difluorophenyl)acetate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
- Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride
Comparison: Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.
Properties
IUPAC Name |
methyl 2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIXPMPFXKDMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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